N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide)
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Overview
Description
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imidohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) typically involves the condensation reaction between 4-aminobenzaldehyde and phenylhydrazine in the presence of ethanebis(imidohydrazide). The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imidohydrazide groups into amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The imidohydrazide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-nitrophenyl)methane
Uniqueness
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is unique due to its specific combination of aromatic rings and imidohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6641-52-7 |
---|---|
Molecular Formula |
C28H26N8 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-N',2-N'-bis[(E)-[(4-aminophenyl)-phenylmethylidene]amino]ethanediimidamide |
InChI |
InChI=1S/C28H26N8/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)33-35-27(31)28(32)36-34-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18H,29-30H2,(H2,31,35)(H2,32,36)/b33-25+,34-26+ |
InChI Key |
QQZAVCYXTNNANG-BCEWYCLDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(/N)\C(=N\N=C(\C2=CC=C(C=C2)N)/C3=CC=CC=C3)\N)/C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C(=NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)N)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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